VEGFR-2 Enzymatic Inhibitory Potency — Class-Level Benchmarking Against Lead Phthalazine Derivatives
No direct VEGFR-2 IC50 data are currently available in the peer-reviewed literature for 4-(4-fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine. However, the compound belongs to the well-characterized 4-phenylphthalazin-1-amine class. In an HTRF enzymatic assay, the most potent class members (e.g., compound 7f) inhibited VEGFR-2 with an IC50 of 0.08 µM, surpassing sorafenib (IC50 = 0.10 µM), while compound 7a achieved an IC50 of 0.14 µM [1]. For procurement and screening purposes, these class-level benchmarks establish a performance envelope that this compound should be evaluated against. The naphthalen-2-yl substituent present in the target compound is sterically more demanding than the substituted phenyl groups found in 7f and 7a, which may confer altered binding kinetics or selectivity relative to these published leads.
| Evidence Dimension | VEGFR-2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature |
| Comparator Or Baseline | Compound 7f: IC50 = 0.08 µM; Compound 7a: IC50 = 0.14 µM; Sorafenib: IC50 = 0.10 µM |
| Quantified Difference | Class range spans 0.08–9.54 µM across 12–20 derivatives; most potent members within 2-fold of sorafenib |
| Conditions | HTRF kinase assay (VEGFR-2 recombinant enzyme); published in Archiv der Pharmazie |
Why This Matters
Establishes the potency range achievable within this chemotype and provides validated benchmarks for head-to-head comparison of the target compound.
- [1] El-Adl, K. et al. Design, synthesis, docking, and anticancer evaluations of phthalazines as VEGFR-2 inhibitors. Archiv der Pharmazie, 2022, 355(1), e2100278. View Source
